molecular formula C12H7F B3007193 1-Ethynyl-4-fluoronaphthalene CAS No. 904694-35-5

1-Ethynyl-4-fluoronaphthalene

Cat. No.: B3007193
CAS No.: 904694-35-5
M. Wt: 170.186
InChI Key: ARSKESVWCAQYBW-UHFFFAOYSA-N
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Description

1-Ethynyl-4-fluoronaphthalene is an organic compound belonging to the naphthalene family. It is characterized by the presence of an ethynyl group at the first position and a fluorine atom at the fourth position on the naphthalene ring. The molecular formula of this compound is C12H7F, and it has a molecular weight of 170.19 g/mol .

Scientific Research Applications

1-Ethynyl-4-fluoronaphthalene has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.

    Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials

Safety and Hazards

The safety information for 1-Ethynyl-4-fluoronaphthalene indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and keeping away from heat/sparks/open flames/hot surfaces .

Preparation Methods

1-Ethynyl-4-fluoronaphthalene can be synthesized through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another synthetic route involves the reaction of 3-Butyn-2-ol with 4-(4-fluoro-1-naphthalenyl)-2-methyl- under specific reaction conditions .

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

1-Ethynyl-4-fluoronaphthalene undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form this compound derivatives.

    Substitution: Aromatic nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the fluorine atom with a nucleophile can lead to the formation of various substituted naphthalene derivatives .

Mechanism of Action

The mechanism of action of 1-Ethynyl-4-fluoronaphthalene involves its interaction with specific molecular targets and pathways. The ethynyl group and the fluorine atom play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by a nucleophile, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

1-Ethynyl-4-fluoronaphthalene can be compared with other similar compounds, such as:

  • 1-Ethynyl-2-fluoronaphthalene
  • 1-Ethynyl-3-fluoronaphthalene
  • 1-Ethynyl-5-fluoronaphthalene

These compounds share similar structural features but differ in the position of the fluorine atom on the naphthalene ring. The unique positioning of the fluorine atom in this compound contributes to its distinct chemical properties and reactivity .

Properties

IUPAC Name

1-ethynyl-4-fluoronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F/c1-2-9-7-8-12(13)11-6-4-3-5-10(9)11/h1,3-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSKESVWCAQYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C2=CC=CC=C12)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dimethylhydroxymethyl-4-fluoro-1-naphthylacetylene (1.88 g, 8.23 mmol) and NaOH (396 mg, KISHIDA CHEMICAL CO., Ltd., 0.7 mm granular, 98% article, 9.90 mmol) were placed in a 30 mL two-neck flask equipped with a reflux condenser and the air inside the flask was replaced with Ar. 20 mL of toluene was added thereto and the mixture was refluxed at 120° C. for 30 minutes. Diethyl ether was added to the reaction mixture and the mixture was washed with a saturated aqueous ammonium chloride solution and dried over magnesium sulfate. The solvent was distilled off under reduced pressure by an evaporator. The crude reaction product was purified by column chromatography (Hexane/AcOEt=100/0→1/10) using silica gel to give 946 mg of the desired compound as a yellow solid (yield: 67.5%).
Name
Dimethylhydroxymethyl-4-fluoro-1-naphthylacetylene
Quantity
1.88 g
Type
reactant
Reaction Step One
Name
Quantity
396 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
67.5%

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